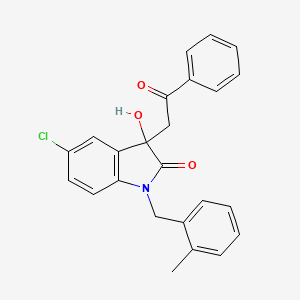![molecular formula C19H25F3N2O4 B11617489 ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11617489.png)
ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Trifluormethylgruppe, eine Cyclohexylaminogruppe und eine Methoxyphenylcarbonylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Ein üblicher Syntheseweg beinhaltet die Reaktion von Ethyl-2-brom-3,3,3-trifluorpropionat mit Cyclohexylamin, um Ethyl-2-(Cyclohexylamino)-3,3,3-trifluorpropionat zu bilden. Dieser Zwischenstoff wird dann in Gegenwart einer Base mit 4-Methoxybenzoylchlorid umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in the presence of a catalyst such as piperidine . The reaction conditions often require absolute ethanol as the solvent and controlled temperatures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Amine und Alkohole ergeben.
Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen durch andere Nucleophile ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid und Kalium-tert-butoxid werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion primäre oder sekundäre Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzstillender Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen und so ihre Interaktion mit Lipidmembranen und intrazellulären Zielstrukturen erleichtern .
Wirkmechanismus
The mechanism of action of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, while the cyclohexylamino group may influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-(Cyclohexylamino)-3,3,3-trifluorpropionat
- 4-Methoxybenzoylchlorid
- Cyclohexylamin
Einzigartigkeit
Ethyl-2-(Cyclohexylamino)-3,3,3-trifluor-N-[(4-Methoxyphenyl)carbonyl]alaninat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Cyclohexylamino- und Methoxyphenylcarbonylgruppen zu seiner Reaktivität und seinen potenziellen therapeutischen Wirkungen beitragen .
Eigenschaften
Molekularformel |
C19H25F3N2O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H25F3N2O4/c1-3-28-17(26)18(19(20,21)22,23-14-7-5-4-6-8-14)24-16(25)13-9-11-15(27-2)12-10-13/h9-12,14,23H,3-8H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
MJDFMQGFFHUTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1CCCCC1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)

![Methyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11617450.png)
![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617458.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11617465.png)
![5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11617474.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11617482.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11617496.png)
methanethione](/img/structure/B11617503.png)
![3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11617505.png)
![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11617514.png)

